Product packaging for 2,2-Dibromoacetamide(Cat. No.:CAS No. 598-70-9)

2,2-Dibromoacetamide

Cat. No.: B1617630
CAS No.: 598-70-9
M. Wt: 216.86 g/mol
InChI Key: YUIKPESWSMJSMP-UHFFFAOYSA-N
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Description

Contextualizing 2,2-Dibromoacetamide within Halogenated Acetamides

Halogenated acetamides are organic compounds characterized by an acetamide (B32628) backbone (a two-carbon amide) where one or more hydrogen atoms on the alpha-carbon (the carbon adjacent to the carbonyl group) have been replaced by halogen atoms such as chlorine, bromine, or iodine. nih.gov this compound, with the chemical formula C₂H₃Br₂NO, is a di-halogenated acetamide, meaning two bromine atoms are attached to its alpha-carbon. nih.gov

This structural feature places it in a group of compounds known as dihaloacetamides, which also includes substances like 2,2-dichloroacetamide (B146582) and 2-bromo-2-chloroacetamide. figshare.comresearchgate.net The presence of two electron-withdrawing bromine atoms on the central carbon significantly influences the molecule's reactivity and electronic properties. wikipedia.org Halogenated acetamides, as a class, are recognized for their role as disinfection byproducts (DBPs) in drinking water and as reactive intermediates in organic synthesis. researchgate.netresearchgate.net

Table 1: Physicochemical Properties of this compound
PropertyValue
IUPAC Name This compound nih.gov
CAS Number 598-70-9 nih.gov
Molecular Formula C₂H₃Br₂NO nih.gov
Molecular Weight 216.86 g/mol nih.gov
Topological Polar Surface Area 43.1 Ų nih.gov
XLogP3-AA (LogP) 0.8 nih.gov
Hydrogen Bond Donor Count 1 nih.gov
Hydrogen Bond Acceptor Count 1 nih.gov
Rotatable Bond Count 1 nih.gov

Significance of this compound in Environmental and Synthetic Chemistry

The significance of this compound spans two distinct but important fields of chemistry.

In environmental chemistry , it is primarily recognized as a nitrogenous disinfection byproduct (N-DBP). researchgate.net N-DBPs are compounds formed when disinfectants like chlorine or chloramine (B81541) react with natural organic matter (NOM) and nitrogen-containing precursors present in source water. amazonaws.com Haloacetamides (HAcAms), including this compound, are an emerging class of N-DBPs that have garnered attention. researchgate.net Research has shown that while water purification processes can be effective at removing chlorinated acetamides, brominated forms, particularly this compound, can be more persistent and remain in treated water. researchgate.net Its formation is influenced by factors such as the concentration of bromide ions in the water and the type of disinfection process used. amazonaws.com

In synthetic chemistry , haloacetamides serve as versatile building blocks. The presence of the two bromine atoms makes this compound a reactive species. A novel method for synthesizing 2,2-dihalo-N-phenylacetamides has been reported, highlighting the utility of such compounds. beilstein-journals.org This synthesis involves an oxidative process using (diacetoxyiodo)benzene (B116549) (DIB) and a Lewis acid as a halogen source, which results in the cleavage of a carbon-carbon bond. beilstein-journals.org More recently, in the context of medicinal chemistry, the dibromoacetamide functional group has been explored as a novel "warhead" for covalent inhibitors targeting the main protease of the SARS-CoV-2 virus, demonstrating its potential in drug design. acs.orgnih.gov

Evolution of Research Perspectives on this compound

The scientific perspective on this compound and related compounds has evolved significantly over time. While the synthesis of a related compound, 2,2-dibromo-3-nitrilopropionamide (DBNPA), was first documented in 1896, its practical applications as a biocide were not explored until the mid-20th century. wikipedia.org

For this compound itself, early interest was likely rooted in fundamental organic synthesis. However, the major shift in research focus occurred with the growing concern over disinfection byproducts in drinking water, a field that gained prominence in the 1970s. epa.gov Initially, research on DBPs centered on more common classes like trihalomethanes (THMs) and haloacetic acids (HAAs).

The focus on nitrogenous DBPs like haloacetamides is a more recent development, driven by advances in analytical techniques and a deeper understanding of the diverse range of compounds formed during water disinfection. figshare.comamazonaws.com Studies began to specifically identify and quantify individual haloacetamides, including this compound, in treated drinking water. researchgate.net Research in the 21st century has delved into its formation mechanisms, its persistence through different water treatment stages, and its relationship with other DBPs. figshare.comresearchgate.net Most recently, the unique reactivity of the dibromoacetamide moiety has led to its investigation in a completely different context: the rational design of covalent inhibitors for therapeutic targets, as seen in SARS-CoV-2 research published in 2021. acs.orgnih.gov This demonstrates a full-circle evolution from a simple chemical entity to a compound of interest in environmental science and now, potentially, in medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H3Br2NO B1617630 2,2-Dibromoacetamide CAS No. 598-70-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dibromoacetamide
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InChI

InChI=1S/C2H3Br2NO/c3-1(4)2(5)6/h1H,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YUIKPESWSMJSMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074985
Record name 2,2-Dibromoacetamide
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Molecular Weight

216.86 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

598-70-9
Record name Dibromoacetamide
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Record name 2,2-Dibromoacetamide
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Record name 2,2-Dibromoacetamide
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Record name 2,2-DIBROMOACETAMIDE
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Synthetic Pathways and Methodologies for 2,2 Dibromoacetamide

Direct Synthesis Approaches

Direct synthesis of 2,2-Dibromoacetamide involves the intentional chemical transformation of precursors to yield the target compound. Several methodologies have been explored, leveraging different chemical principles.

Bromination of Cyanoacetamide as a Precursor Degradation Product

A patented method describes the preparation of 2,2-dibromo-2-cyanoacetamide (B155079) by reacting cyanoacetamide with an industrial alkali bromide mother liquor and directly introducing chlorine gas for oxidation and bromination at temperatures between 10-80°C. google.com This process highlights the use of industrial byproducts to create a more cost-effective synthesis. google.com

Oxidative Processes Involving Carbon-Carbon Bond Cleavage in the Presence of Lewis Acids

A novel approach to synthesizing dihalo-N-phenylacetamides, including dibromo derivatives, involves an oxidative process characterized by the cleavage of a carbon-carbon bond. researchgate.netbeilstein-journals.org This method utilizes a hypervalent iodine reagent, (diacetoxyiodo)benzene (B116549) (DIB), in conjunction with a Lewis acid that also serves as the halogen source. researchgate.netbeilstein-journals.org The reaction proceeds through a retro-Claisen condensation mechanism, where the C-C bond of a labile α,α-dihalo β-keto amide intermediate is cleaved. beilstein-journals.org

The presence of the Lewis acid is critical for this transformation. beilstein-journals.orgrecercat.cat For instance, the reaction of 3-oxobutanamides with DIB in the absence of a Lewis acid does not yield the desired 2,2-dihalo-N-phenylacetamide. researchgate.net The Lewis acid is believed to complex with the starting material, increasing both the nucleophilicity of the methylene (B1212753) carbon and the electrophilicity of the carbonyl carbon, thereby facilitating the subsequent reaction steps. beilstein-journals.orgnih.gov

Utilization of Diacetoxyiodobenzene (DIB) and Halogen Sources

The use of (diacetoxyiodo)benzene (DIB) as an oxidizing agent is a key feature in modern organic synthesis. wikipedia.orgnih.gov In the context of 2,2-dihaloacetamide synthesis, DIB, in combination with a halogen source, provides an efficient and operationally simple method. beilstein-journals.orgbeilstein-journals.org This protocol has been successfully applied to the synthesis of various 2,2-dihalo-N-phenylacetamides with good to excellent yields. beilstein-journals.org

The reaction conditions are generally mild, and the methodology is applicable to a good scope of substrates. beilstein-journals.org This approach represents a significant advancement as it introduces a new facet to reactions involving hypervalent iodine reagents and expands the synthetic routes available for producing disubstituted acetamides. researchgate.netbeilstein-journals.org

Indirect Formation from Precursor Degradation

This compound is frequently formed as a byproduct of the degradation of other chemical compounds, most notably the biocide DBNPA. This indirect formation is a significant environmental pathway.

Hydrolysis of 2,2-Dibromo-3-nitrilopropionamide (DBNPA)

The primary indirect pathway to this compound is through the hydrolysis of DBNPA. asm.orgepa.govsantos.comsantos.com DBNPA is known to degrade in aqueous environments, and one of its degradation pathways leads to the formation of this compound. asm.orgrsc.org This hydrolysis proceeds through an intermediate, dibromoacetonitrile (B109444) (DBAN), which is then further hydrolyzed to this compound (DBAM). asm.orgresearchgate.net

The rate and products of DBNPA degradation are highly dependent on factors such as pH, the presence of light, and the presence of nucleophiles. asm.orgatamanchemicals.comepa.gov The hydrolysis pathway that forms DBAN and subsequently DBAM is one of two competing degradation routes for DBNPA. asm.orgrsc.org

Other Degradation Pathways of Brominated Nitrilopropionamides

Besides the primary hydrolysis pathway, other degradation routes for brominated nitrilopropionamides like DBNPA can also lead to the formation of various byproducts. asm.orgresearchgate.net One alternative pathway involves the degradation of DBNPA to monobromonitrilopropionamide (MBNPA) and then to cyanoacetamide (CAM). asm.org This pathway is favored by a higher presence of total organic carbon and/or nucleophilic reactions under UV light. asm.org

The degradation of DBNPA can yield a complex mixture of products, including dibromoacetic acid, glyoxylic acid, and oxalic acid, in addition to dibromoacetamide. asm.orgresearchgate.net The specific degradation products and their relative abundance are influenced by environmental conditions. asm.orgwikipedia.org

Reaction Mechanisms in this compound Synthesis

The formation of this compound and its derivatives is governed by specific reaction mechanisms, primarily centered around the halogenation of an acetamide (B32628) precursor or the cleavage of more complex molecules. Mechanistic studies provide insight into the electronic and structural factors that facilitate the introduction of two bromine atoms onto the alpha-carbon.

Mechanistic Studies of Halogenation Reactions

The synthesis of 2,2-dihaloacetamides can be achieved through a novel oxidative cleavage of a carbon-carbon bond in 3-oxobutanamides. beilstein-journals.orgresearchgate.net In this transformation, the proposed mechanism for the formation of 2,2-dihalo-N-phenylacetamide suggests a key role for a hypervalent iodine reagent like (diacetoxyiodo)benzene (DIB) and a Lewis acid, which also serves as the halogen source. beilstein-journals.orgresearchgate.net The reaction is believed to proceed through an intermediate formed from the 3-oxobutanamide and the Lewis acid, which is then oxidized by DIB. This leads to the cleavage of the C-C bond and subsequent halogenation to yield the final 2,2-dihalo-N-phenylacetamide product. researchgate.net

Another mechanistic pathway involves the direct bromination of an acetamide-containing starting material. For instance, the synthesis of 2,2-dibromo-3-nitrilopropionamide (DBNPA), a related compound, occurs via an acid-catalyzed electrophilic bromination. wikipedia.org This reaction targets the α-carbon of 3-cyanoacetamide. wikipedia.org

Mechanistic studies on the reaction of N-bromoacetamide (NBA) have revealed that it can undergo a free-radical reaction with itself to generate N,N-dibromoacetamide (NDBA). cdnsciencepub.comresearchgate.net This NDBA can then participate in subsequent reactions, such as ionic additions to olefins. cdnsciencepub.comresearchgate.net This two-stage process highlights a potential radical-based mechanism for the formation of a dibrominated acetamide species. cdnsciencepub.comresearchgate.net

General mechanistic investigations into the halogenation of amides often point to the involvement of specific intermediates. In metal-catalyzed reactions, the formation of a metallacycle, such as a palladacycle or rhodacycle, through coordination with a directing group can be a rate-determining step. rsc.org While not exclusively studied for this compound itself, these principles suggest that the reaction pathway can be finely controlled. For example, some halogenations may proceed through a free-radical pathway, while others follow an electrophilic mechanism, depending on the reaction conditions. rsc.org

Role of Catalysts and Reagents in Formation

The choice of catalysts and reagents is critical in directing the synthesis towards the desired this compound product, influencing both yield and selectivity.

In the oxidative cleavage pathway, the Lewis acid is not only a catalyst but also the source of the halide atoms. beilstein-journals.orgresearchgate.net Experiments using 3-oxo-N-phenylbutanamide as the substrate have shown that Lewis acids like Zinc Chloride (ZnCl₂) and Zinc Bromide (ZnBr₂) are effective. beilstein-journals.org The selection of ZnCl₂ leads to the formation of 2,2-dichloro-N-phenylacetamide, while ZnBr₂ yields the corresponding 2,2-dibromo derivative. beilstein-journals.org The hypervalent iodine reagent, (diacetoxyiodo)benzene (DIB), acts as an essential oxidant; the reaction does not proceed in its absence. beilstein-journals.orgresearchgate.net

The optimization of this reaction highlights the synergistic role of the reagents. As shown in the table below, the absence of a Lewis acid results in no product formation, underscoring its crucial role in the transformation. beilstein-journals.orgresearchgate.net

EntryLewis AcidSolventYield (%)
1nonedioxane-
2FeCl₃dioxane78
3ZnCl₂dioxane85
4ZnBr₂dioxane82 (as 3a)
Yield corresponds to the dibromo-derivative product, 2,2-dibromo-N-phenylacetamide. Data sourced from a study on the synthesis of 2,2-dihalo-N-phenylacetamides. beilstein-journals.org

In more direct bromination methods, the reagents serve distinct functions. The synthesis of DBNPA, for example, is an acid-catalyzed bromination where bromine (Br₂) or another brominating agent like sodium bromide with an oxidant is used. wikipedia.org The reaction temperature is carefully controlled to minimize side reactions. wikipedia.org Similarly, copper salts such as Copper(I) bromide (CuBr) have been shown to promote the synthesis of β-dibrominated acetanilides from β-ketobutyanilides. tsijournals.com

A summary of key reagents and their functions is provided below:

Reagent/CatalystRole in Synthesis
(Diacetoxyiodo)benzene (DIB) Oxidizing agent that facilitates C-C bond cleavage in 3-oxobutanamides. beilstein-journals.orgresearchgate.net
Lewis Acids (e.g., ZnBr₂, FeCl₃) Act as the halogen source and catalyst in the DIB-mediated synthesis. beilstein-journals.orgresearchgate.net
Bromine (Br₂) Direct brominating agent in electrophilic substitution reactions. wikipedia.org
N-bromosuccinimide (NBS) A common reagent for allylic bromination and other halogenations. cdnsciencepub.com
Copper(I) Salts (e.g., CuBr) Promote the regioselective synthesis of β-dibrominated acetanilides. tsijournals.com
Acid Catalysts Facilitate electrophilic bromination at the α-carbon of acetamide derivatives. wikipedia.org

Chemical Reactivity and Transformation of 2,2 Dibromoacetamide

Hydrolytic Stability and Degradation Kinetics

The degradation of 2,2-Dibromoacetamide via hydrolysis is a key transformation pathway. It is often formed through the hydrolysis of a precursor, dibromoacetonitrile (B109444), which itself is a hydrolytic product of DBNPA. asm.org Following its formation, this compound further hydrolyzes to form dibromoacetic acid. asm.org

The rate of hydrolysis is strongly dependent on pH. iwaponline.comasm.org The degradation of its common precursor, DBNPA, is significantly faster at a higher pH, which in turn affects the rate of formation of this compound. asm.orgatamanchemicals.com For instance, the hydrolysis half-life of DBNPA decreases dramatically as the pH becomes more alkaline. asm.orgatamanchemicals.comatamanchemicals.com This pH dependency extends to the entire degradation cascade, including the transformation of this compound. asm.org In one described pathway, DBNPA hydrolyzes into dibromoacetonitrile, then to this compound, and finally to dibromoacetic acid. asm.org

Table 1: Hydrolysis Half-Life of the Precursor 2,2-dibromo-3-nitrilopropionamide (DBNPA) at Various pH Levels This table reflects the stability of the parent compound whose degradation leads to the formation of this compound.

pHHalf-LifeReference(s)
567 days asm.orgatamanchemicals.comatamanchemicals.comechemi.com
6.0155 hours echemi.com
7.063 hours asm.orgatamanchemicals.comatamanchemicals.comechemi.com
7.75.8 hours iwaponline.com
8.02.0 hours iwaponline.comatamanchemicals.com
9.073 minutes asm.orgatamanchemicals.comatamanchemicals.comechemi.com

Role of Temperature in Degradation Rates

Temperature is a critical factor that accelerates degradation rates. The hydrolysis of DBNPA, the reaction that leads to this compound, increases significantly with rising temperatures. iwaponline.comwikipedia.org This suggests that the formation and subsequent hydrolytic degradation of this compound are also faster at higher temperatures. iwaponline.com

Photochemical Transformation Pathways

Exposure to light, particularly UV radiation and sunlight, provides an alternative and often rapid pathway for transformation. iwaponline.comatamanchemicals.comwikipedia.org

The degradation of this compound's precursor, DBNPA, is catalyzed by light. wikipedia.org The various transformation pathways that generate intermediates like this compound are dependent on the presence of both light and nucleophiles. epa.govepa.gov Sunlight can degrade the precursor compound at rates that are significantly faster than hydrolysis, especially at a lower pH. atamanchemicals.comechemi.com Therefore, the formation of this compound in environmental settings can be driven by photochemical processes. epa.govepa.gov

Hydrolysis and photolysis studies show that the degradation of DBNPA results in an array of products, with this compound being a key intermediate. epa.govepa.gov The subsequent transformation of this compound contributes to a complex mixture of compounds. epa.govepa.gov

Table 2: Identified Products in the Degradation Pathways Involving this compound

Product NameReference(s)
Dibromoacetic acid epa.govasm.orgepa.govatamanchemicals.com
Monobromoacetamide epa.govepa.gov
Cyanoacetic acid epa.govepa.govwikipedia.org
Oxalic acid epa.govepa.govatamanchemicals.comechemi.com
Malonic acid epa.govepa.govatamanchemicals.com
Dibromoacetonitrile iwaponline.comepa.govepa.govatamanchemicals.comechemi.comwikipedia.org
Cyanoacetamide epa.govepa.govatamanchemicals.comatamanchemicals.comwikipedia.org
Monobromoacetic acid epa.govepa.gov
Bromoacetamide atamanchemicals.com

Light-Induced Degradation Mechanisms

Biotic and Abiotic Degradation in Environmental Matrices

In environmental systems such as soil and water, this compound is subject to both biological (biotic) and non-biological (abiotic) degradation processes. atamanchemicals.comnih.gov It typically appears as an intermediate during the breakdown of more complex molecules like DBNPA. epa.govepa.gov

Studies on DBNPA in soil show rapid degradation, with half-lives ranging from 4 to 25 hours across various soil types with pH values from 4.8 to 7.5. atamanchemicals.comechemi.comnih.gov This degradation is attributed to a combination of abiotic hydrolysis and biotic actions by soil microorganisms. atamanchemicals.comnih.gov Similarly, in aquatic environments, both anaerobic and aerobic metabolism studies show that DBNPA has a half-life of less than four hours, with the loss being due to both hydrolysis and biodegradation. epa.govasm.orgatamanchemicals.comnih.gov

As this compound is a product of these pathways, its presence in the environment is transient. epa.govasm.orgepa.gov It is formed through the initial abiotic and biotic breakdown of its precursor and is then subsequently degraded through the same mechanisms into simpler, less toxic compounds such as dibromoacetic acid, and ultimately to carbon dioxide, ammonia, and bromide ions. atamanchemicals.comatamanchemicals.com

Impact of Environmental Conditions on Biodegradation

Nucleophilic Reactions and Adduct Formation

A key aspect of the chemical reactivity of halogenated acetamides like this compound and its precursor DBNPA is their interaction with nucleophiles. asm.org These compounds are electrophilic, meaning they readily react with electron-rich molecules (nucleophiles). nih.gov Among the most significant biological nucleophiles are sulfur-containing molecules, such as the amino acids cysteine and glutathione. nih.govatamanchemicals.com

The reaction mechanism involves the electrophilic bromine atoms on the acetamide (B32628) structure being attacked by the nucleophilic thiol group (-SH) present in cysteine and glutathione. nih.govatamanchemicals.com This reaction is rapid and leads to the formation of a stable covalent bond, creating a new molecule known as an adduct. dergipark.org.trpsu.edu This process is a form of nucleophilic substitution. wikipedia.org

The reaction with these sulfur-containing groups is often irreversible and disrupts the normal function of proteins and enzymes that rely on these amino acids, which is the basis for the biocidal activity of DBNPA. jyu.fiatamanchemicals.com The formation of adducts with glutathione, a critical antioxidant in cells, is a known detoxification pathway for electrophilic compounds. caymanchem.com Studies modeling the reaction of halogenated compounds with cysteine have confirmed the formation of the expected adducts, demonstrating the high reactivity of the thiol group. wku.edu This reactivity is a defining characteristic of the interaction between this compound and biological systems.

2,2 Dibromoacetamide As a Disinfection Byproduct Dbp

Occurrence and Formation in Water Treatment

The formation of 2,2-dibromoacetamide in drinking water is a complex process resulting from chemical reactions between disinfectants and naturally present precursor materials in the source water. nih.govacs.org

The use of chemical disinfectants is a critical step in water treatment to control water-borne diseases. nih.gov However, these disinfectants, particularly chlorine, can react with natural organic matter (NOM) present in the water to form a wide variety of disinfection byproducts (DBPs). nih.govacs.org this compound is formed when disinfectants react with specific nitrogen-containing organic precursors. amazonaws.com

Chlorination is the most common disinfection method globally and is a primary process leading to the formation of haloacetamides. acs.org The reactions are complex, but generally involve the oxidation of bromide ions by chlorine to form hypobromous acid, which then reacts with nitrogenous organic precursors to yield brominated acetamides. duke.edu Other disinfection practices, such as chloramination, can also lead to the formation of N-DBPs, with the specific type and concentration of byproducts depending on the treatment process and source water characteristics. amazonaws.com Studies have also investigated DBP formation during advanced oxidation processes like UV/chlorine treatment, which can significantly increase the formation of haloacetamides compared to chlorination alone. gdut.edu.cn

The formation and concentration of this compound are highly dependent on the characteristics of the source water, including the type and amount of precursors and various physical and chemical parameters. nih.gov

Natural Organic Matter (NOM): NOM is a complex mixture of organic compounds found in all water sources and serves as the primary precursor for DBP formation. nih.govacs.org Specifically, the nitrogenous fraction of NOM, such as amino acids, is responsible for the formation of N-DBPs like haloacetamides. amazonaws.com Research has identified amino acids like aspartic acid as potent precursors for haloacetamides. researchgate.net The hydrophilic fraction of NOM has been found to have high reactivity for forming certain haloacetamides. nsf.gov

Water Quality Parameters: Several water quality parameters significantly influence DBP formation kinetics and speciation:

pH: The pH of the water is a critical factor. acs.org The formation of some nitrogenous DBPs is favored at higher pH levels (e.g., 9.0–10.0). acs.org For haloacetamides specifically, the formation of di-haloacetamides has been observed to be higher at higher pH, while tri-haloacetamides can remain unaffected. researchgate.net

Temperature: Higher water temperatures tend to accelerate the chemical reactions involved in DBP formation. nih.gov

Disinfectant Contact Time: Longer contact times between the disinfectant and the water generally lead to increased formation of DBPs. researchgate.net

The table below summarizes key factors influencing the formation of this compound.

Table 1: Factors Influencing this compound Formation
Factor Influence on Formation Reference
Precursors
Natural Organic Matter (NOM) High levels of NOM, particularly the nitrogen-containing fraction (e.g., amino acids), increase the potential for formation. nih.gov, acs.org, amazonaws.com
Water Quality
pH Higher pH levels can favor the formation of nitrogenous DBPs, including di-haloacetamides. acs.org, researchgate.net
Temperature Increased temperature generally accelerates the rate of formation reactions. nih.gov
Bromide Ion Higher bromide concentrations lead to the preferential formation of brominated DBPs over chlorinated ones. duke.edu, griffith.edu.au
Treatment Process
Disinfectant Type Chlorine is a primary disinfectant leading to formation. Chloramination and UV/chlorine processes also form haloacetamides. acs.org, gdut.edu.cn, amazonaws.com
Contact Time Longer disinfectant contact time generally increases DBP concentrations. researchgate.net

The concentration of bromide ions (Br⁻) in the source water is a crucial determinant in the formation of brominated DBPs, including this compound. duke.edugriffith.edu.au During chlorination, the disinfectant hypochlorous acid (HOCl) rapidly oxidizes any bromide present to form hypobromous acid (HOBr). duke.edu

HOBr is often a more potent and reactive halogenating agent than HOCl. duke.edu Consequently, in waters with elevated bromide levels, HOBr can more effectively compete with HOCl to react with DBP precursors in the NOM. researchgate.net This leads to a shift in DBP speciation, favoring the formation of bromine-containing analogues over their chlorinated counterparts. duke.edu This phenomenon is well-documented for various DBP classes, including trihalomethanes, haloacetic acids, and haloacetamides. duke.eduresearchgate.net Research has shown that while water treatment processes like coagulation can remove some DBP precursors, they can inadvertently increase the formation potential for brominated THMs and other brominated DBPs by altering the ratio of bromide to dissolved organic carbon. griffith.edu.au Studies on water treatment plant processes have observed that while chlorinated acetamide (B32628) precursors may be removed, precursors for brominated acetamides, especially this compound, can persist. researchgate.net

Influence of Precursors and Water Quality Parameters on Formation

Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of this compound at the trace levels typically found in drinking water require sophisticated analytical techniques. researchgate.net These methods often involve a sample preparation step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to concentrate the analytes and remove interfering matrix components. researchgate.net

Chromatography is the core separation science used for analyzing complex mixtures like disinfected water. researchgate.net Both gas chromatography (GC) and liquid chromatography (LC) are employed for the analysis of haloacetamides. amazonaws.comdphen1.com

Gas Chromatography (GC): GC is a powerful technique for separating volatile and semi-volatile compounds. ajrconline.org For the analysis of haloacetamides, GC is often coupled with a highly sensitive electron capture detector (ECD), which is well-suited for detecting halogenated compounds. amazonaws.com The method may involve using dual columns to resolve co-eluting peaks for more accurate identification. amazonaws.com

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra High-Performance Liquid Chromatography (UHPLC), are exceptionally well-suited for analyzing polar, non-volatile, and high-molecular-weight DBPs that are not amenable to GC without derivatization. dphen1.commdpi.com Haloacetamides fall into this category. dphen1.com These LC techniques provide robust and efficient separation of analytes prior to detection. researchgate.netmdpi.com A study developed a method using UHPLC combined with mass spectrometry to detect a family of seven N-chloro-haloacetamides, including N-chloro-2,2-dibromoacetamide. acs.org, nih.gov

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing detailed structural information and enabling the definitive identification of chemical compounds. leeder-analytical.com When coupled with a chromatographic separation technique (GC-MS or LC-MS), it becomes a powerful tool for both identifying and quantifying unknown compounds in complex mixtures. ajrconline.orgleeder-analytical.com

LC-MS/MS (tandem mass spectrometry) is a particularly prevalent technique for DBP analysis. dphen1.com It offers very high sensitivity and specificity. ajrconline.org Methods using solid-phase extraction followed by LC-MS/MS have been developed to measure 13 different chloro-, bromo-, and iodo-haloacetamides, with detection limits in the nanogram-per-liter range. researchgate.net High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, provides highly accurate mass measurements, which allows for the determination of elemental formulas and increases confidence in the identification of unknown or emerging DBPs. researchgate.net

Table 2: Analytical Methods for this compound

Technique Description Common Application Reference
Chromatography
GC-ECD Gas Chromatography with Electron Capture Detection. Separates volatile compounds; ECD is sensitive to halogens. Quantification of halogenated DBPs. amazonaws.com
HPLC/UHPLC High/Ultra High-Performance Liquid Chromatography. Separates polar and non-volatile compounds in a liquid mobile phase. Separation of haloacetamides and other polar DBPs prior to detection. dphen1.com, mdpi.com
Mass Spectrometry
GC-MS Gas Chromatography coupled with Mass Spectrometry. Separates volatile compounds and provides mass spectra for identification. Identification of unknown volatile organic constituents in samples. dguv.de
LC-MS/MS Liquid Chromatography with Tandem Mass Spectrometry. Provides separation and highly sensitive/selective quantification. Trace-level quantification of haloacetamides in drinking water. dphen1.com, researchgate.net
LC-HRMS Liquid Chromatography with High-Resolution Mass Spectrometry (e.g., TOF, Orbitrap). Identification of unknown and emerging DBPs by providing accurate mass and elemental composition. researchgate.net

Solid Phase Extraction (SPE) in Sample Preparation

Solid Phase Extraction (SPE) is a widely utilized technique for the sample preparation and purification of this compound and other haloacetamides (HAcAms) from water matrices prior to chromatographic analysis. This method allows for the concentration of trace analytes and the removal of interfering substances, thereby enhancing the sensitivity and accuracy of detection methods such as gas chromatography (GC) and liquid chromatography (LC).

The selection of the appropriate sorbent material is critical for the effective extraction of HAcAms. Polymeric sorbents are often favored for their ability to retain a broad range of analytes. For instance, the Oasis HLB (Hydrophilic-Lipophilic Balanced) sorbent has been successfully employed for the extraction of 13 different HAcAms, including this compound, from drinking water samples. nih.govresearchgate.net This polymeric reversed-phase sorbent demonstrates good retention for these polar compounds.

Following the extraction process, the analytes are eluted from the SPE cartridge using a suitable solvent. The choice of eluent is crucial for achieving high recovery rates. The subsequent analysis is often performed using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography with an electron capture detector (GC-ECD), which offer high selectivity and sensitivity for HAcAms. nih.govsigmaaldrich.comnih.gov For example, a method combining SPE with LC-MS/MS using atmospheric pressure chemical ionization (APCI) has been developed for the simultaneous determination of 13 HAcAms, including chlorinated, brominated, and iodinated species. nih.govresearchgate.net Another effective method involves automated SPE coupled with GC-ECD for the analysis of 10 HAcAms in drinking water. sigmaaldrich.comnih.gov

Below is a table summarizing various SPE methods used for the analysis of haloacetamides, including this compound.

Table 1: Solid Phase Extraction (SPE) Methods for Haloacetamide Analysis

Parameter Method 1 Method 2
Analytes 13 Haloacetamides (including this compound) 10 Haloacetamides
SPE Sorbent Oasis HLB (Polymeric) Not specified
Analytical Technique LC-MS/MS with APCI Automated SPE with GC-ECD
Detection Limits 7.6 to 19.7 ng/L 0.002–0.003 μg L⁻¹
Quantification Limits Not specified 0.005–0.010 μg L⁻¹
Recovery Not specified 72.4% to 108.5%

| Reference | nih.govresearchgate.net | sigmaaldrich.comnih.govresearchgate.net |

Fate and Transport in Aquatic Systems

Persistence and Stability in Distribution Systems

The persistence and stability of this compound in water distribution systems are influenced by several factors, including the presence of a disinfectant residual and water temperature. As a disinfection byproduct (DBP), its concentration can change within the distribution system after its initial formation at the treatment plant.

Studies have shown that in the presence of a free chlorine residual, haloacetic acids (HAAs), a related group of DBPs, can continue to form within the distribution system. researchgate.net Conversely, in systems using chloramines, the concentrations of HAAs tend to remain relatively stable. researchgate.net In the absence of a disinfectant residual, the stability of these compounds can be temperature-dependent, with some species showing degradation in warm water. researchgate.net

For haloacetamides specifically, there were no significant consistent differences observed in their concentrations between various sampling rounds, nor were there consistent trends between their concentrations and the age of the water in the distribution system (as indicated by the distance from the treatment works). amazonaws.com In some distribution networks without booster chlorination, the concentrations of nitrogenous DBPs, including HAcAms, in the distribution system were typically within 1-2 µg/L of the concentrations at the final treatment works, with both slight increases and decreases observed. amazonaws.com

Environmental Pathways and Accumulation

This compound is primarily introduced into aquatic systems as a degradation product of the biocide 2,2-dibromo-3-nitrilopropionamide (DBNPA). santos.com DBNPA is used in various industrial applications, such as in papermaking and industrial water cooling systems, and it rapidly degrades in water. atamanchemicals.comsinobiochemistry.com

The degradation of DBNPA is highly dependent on pH. santos.com This hydrolysis is considered the main pathway for its environmental degradation. santos.com One of the degradation pathways of DBNPA leads to the formation of dibromoacetonitrile (B109444) (DBAN), which can then hydrolyze to form this compound. santos.com The degradation of DBNPA and the subsequent formation of its byproducts are influenced by factors such as pH, temperature, and the presence of light. sinobiochemistry.comatamanchemicals.com

The environmental fate of DBNPA suggests a low potential for the accumulation of its degradation products. DBNPA itself degrades rapidly in both soil and water and does not persist in the environment. santos.com It has a low potential for bioaccumulation, and it is not expected to adsorb significantly to soils or sediment. santos.com While direct data on the bioaccumulation of this compound is limited, its formation from the rapidly degrading and low-bioaccumulation-potential parent compound DBNPA suggests a similar behavior. Some of the degradation products of DBNPA are considered to be slightly toxic to aquatic life, such as the fathead minnow. epa.gov

The table below outlines the degradation pathway of DBNPA leading to the formation of this compound.

Table 2: Degradation Pathway of DBNPA

Precursor Compound Degradation Product(s) Influencing Factors Reference

Applications and Advanced Research Directions Involving 2,2 Dibromoacetamide

Catalytic Applications in Organic Synthesis

A review of current scientific literature indicates a notable lack of extensive research into the application of 2,2-dibromoacetamide as a primary reagent or substrate in transition metal-mediated catalytic reactions.

Role in Transition Metal-Mediated Reactions

Searches of chemical databases and scholarly articles did not yield significant findings detailing the use of this compound in transition metal-mediated reactions. While related compounds, such as β-dibrominated acetanilides, can be synthesized using copper(I) salts, this represents a formation of a derivative class rather than a catalytic application of this compound itself. tsijournals.com In some complex syntheses, this compound has been identified merely as a by-product, for instance, in certain rhodium-catalyzed reactions, rather than a key reactant or catalyst. researchgate.net

Biomedical Research and Bioactivity Studies

In contrast to its synthetic applications, this compound has been the subject of significant investigation in biomedical research, particularly as a key structural motif in the development of potent enzyme inhibitors.

Investigation as a Cysteine Protease Inhibitor

The this compound moiety has been identified as a novel and effective "warhead" for covalent inhibitors targeting cysteine proteases. cymitquimica.comlookchem.comorgsyn.org Cysteine proteases are a class of enzymes characterized by a catalytic cysteine residue in their active site. The dibromoacetamide group functions by forming a covalent bond with the thiol group of this catalytic cysteine, thereby irreversibly inhibiting the enzyme's activity. cymitquimica.comlookchem.com This mechanism of action has positioned di- and trihaloacetamides as valuable components in the rational design of highly specific covalent inhibitors for this enzyme class. cymitquimica.comlookchem.comorgsyn.orgCurrent time information in Bangalore, IN.

Structure-Activity Relationship (SAR) Studies in Biological Systems

Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of M-pro inhibitors based on the haloacetamide scaffold. medchemexpress.com By synthesizing and testing a range of compounds with different haloacetamide warheads (including dichloroacetamide, dibromoacetamide, and tribromoacetamide), researchers have been able to probe how the nature of the halogen atoms affects inhibitory activity. cymitquimica.commedchemexpress.com

For example, in a series of peptidomimetic inhibitors, the compound featuring a 2-chloro-2,2-dibromoacetamide warhead (Jun9-89-4R) was found to be highly potent against M-pro, with an IC50 value of 0.05 µM. cymitquimica.com However, this high potency was accompanied by cytotoxicity. cymitquimica.com In contrast, the tribromoacetamide (B152587) derivative (Jun9-88-6R) also showed high potency (IC50 of 0.08 µM) but with significantly improved target selectivity over host proteases like cathepsin L. cymitquimica.com These SAR studies underscore the delicate balance between potency, selectivity, and cytotoxicity, and highlight the value of the dibromoacetamide moiety as a tunable component in drug design. cymitquimica.commedchemexpress.com

Interactive Data Table: Inhibitory Activity of Haloacetamide-Based Compounds against SARS-CoV-2 M-pro

The following table summarizes the inhibitory concentrations (IC50) for various haloacetamide derivatives against the SARS-CoV-2 main protease, as reported in scientific literature.

Compound IDWarhead MoietyIC50 (µM)Citation(s)
Jun9-62-2RDichloroacetamide0.43 cymitquimica.com
Jun9-89-32-Bromo-2,2-dichloroacetamide1.20 cymitquimica.com
Jun9-89-4R2-Chloro-2,2-dibromoacetamide0.05 cymitquimica.com
Jun9-88-6RTribromoacetamide0.08 cymitquimica.com

Environmental Remediation and Mitigation Strategies

The presence of disinfection byproducts (DBPs) like this compound in treated water necessitates the development of effective removal and mitigation strategies. Research in this area focuses on both post-formation removal technologies and methods to minimize its initial formation during water treatment processes.

A variety of technologies are being explored for their efficacy in removing haloacetamides, including this compound, from water. These methods often target the broader category of natural organic matter (NOM), which are precursors to DBP formation. westechwater.comresearchgate.net

Coagulation and Flocculation: Enhanced coagulation and lime softening are effective methods for reducing total organic carbon (TOC), a key precursor to DBPs. westechwater.com By removing a significant portion of NOM before disinfection, the potential for this compound formation is significantly lowered. westechwater.comresearchgate.net Studies have shown that a coagulation-sedimentation-sand-filtration process can be 50-70% more effective in reducing the formation potential of haloacetamides compared to ozonation. researchgate.net

Adsorption: Granular activated carbon (GAC) is a widely used technology for removing DBP precursors. acs.org GAC filtration can be implemented to adsorb NOM from source water before disinfection, thereby reducing the formation of DBPs. acs.org Another approach involves using GAC to adsorb intermediate halogenated DBPs that form during chlorination. acs.org

Advanced Oxidation Processes (AOPs): AOPs are recognized for their potential to remove DBP precursors, although their economic feasibility can be a challenge. researchgate.net Ozonation is one such AOP that can decrease the formation potential of some haloacetamides. researchgate.net

Membrane Filtration: Membrane technologies are effective in removing NOM, which in turn helps control the formation of DBPs. researchgate.net

Biological Activated Carbon (BAC): BAC processes are recommended for treating DBP precursors in advanced water treatment. researchgate.net While effective at removing dissolved organic nitrogen (a precursor to nitrogenous DBPs), an increase in the bromide-to-DON ratio after BAC filtration could potentially elevate the formation of brominated nitrogenous DBPs. researchgate.net

It has been noted that while chlorinated acetamides are effectively removed by some purification processes, brominated acetamides, particularly this compound, can be more persistent. researchgate.net

Table 1: Overview of DBP Removal Technologies

TechnologyMechanismTargetEfficacy Notes
Enhanced Coagulation/Flocculation Removes DBP precursors (NOM/TOC). westechwater.comNatural Organic Matter (NOM), Total Organic Carbon (TOC)Can be more effective than ozonation for reducing haloacetamide formation potential. researchgate.net
Granular Activated Carbon (GAC) Adsorbs DBP precursors or intermediate DBPs. acs.orgNOM, Intermediate Halogenated DBPsCan significantly lower concentrations of regulated DBPs. acs.org
Advanced Oxidation Processes (AOPs) Oxidize DBP precursors. researchgate.netNatural Organic Matter (NOM)Ozonation can decrease haloacetamide formation potential. researchgate.net
Membrane Filtration Physically removes NOM. researchgate.netNatural Organic Matter (NOM)Effective for precursor removal. researchgate.net
Biological Activated Carbon (BAC) Biologically degrades DBP precursors. researchgate.netDissolved Organic Nitrogen (DON)May increase the potential for brominated DBP formation under certain conditions. researchgate.net

Minimizing the formation of this compound and other DBPs during water treatment is a primary goal for ensuring public health. Several key strategies focus on controlling the chemical conditions of the treatment process and managing precursor compounds.

Precursor Removal: The most effective strategy to control DBP formation is the removal of precursors, primarily NOM, from the source water before disinfection. westechwater.comresearchgate.net The concentration of NOM in surface and groundwater typically ranges from 2 to 10 mg/L, and higher levels can increase DBP formation. acs.org

pH Control: The pH of the water is a critical factor influencing DBP formation. acs.orgnih.gov Maintaining a neutral pH of around 7.0 is important to minimize the formation of many harmful DBPs. acs.orgnih.gov Higher pH levels (9.0–10.0) can favor the formation of nitrogenous DBPs. acs.orgnih.gov

Disinfectant Choice and Dose Management: The type and amount of disinfectant used directly impact DBP formation. acs.orgnih.gov Chlorine is a common disinfectant, but alternatives are increasingly used. westechwater.com

Chloramination: Using chloramines can produce lower levels of regulated DBPs like trihalomethanes (THMs) and haloacetic acids (HAAs) compared to chlorination. westechwater.comacs.org

Chlorine Dioxide: This disinfectant is an effective oxidant and results in fewer DBP formation issues. westechwater.com

Ultraviolet (UV) Light: UV treatment is effective for pathogen control without producing DBPs, but it does not provide a residual disinfectant, necessitating a secondary disinfection method. westechwater.com

Control of Bromide Levels: The presence of bromide in source water can lead to the formation of brominated DBPs, including this compound, which are often more toxic than their chlorinated counterparts. researchgate.net Managing bromide intake or using treatment techniques that are less reactive with bromide can help mitigate this issue.

Development of Technologies for DBP Removal

Future Research Avenues

Continued research is essential to address the challenges associated with this compound and other DBPs. Future investigations are likely to focus on developing more efficient and sustainable solutions for its synthesis, understanding its environmental fate, and improving its detection methods.

While this compound is often a byproduct of other chemical processes, targeted synthesis is important for research and the production of related compounds.

From 3-Oxo-butanamides: An unexpected and novel oxidation of 3-oxo-butanamides using (diacetoxyiodo)benzene (B116549) (DIB) has been shown to produce 2,2-dihalo-N-phenylacetamides, suggesting a potential pathway for related dibromoacetamide derivatives. beilstein-journals.org

As a Byproduct: The synthesis of (3-tert-butylpyrazolo[5,1-c] nih.govatamanchemicals.comepa.govtriazin-4-yl)phosphine oxides through the oxidation of intermediates with N-bromosuccinimide can result in this compound as a byproduct. researchgate.netresearchgate.net

From Cyanoacetamide: 2,2-dibromo-3-nitrilopropionamide (DBNPA), a related compound, can be synthesized from cyanoacetamide and sodium bromide. atamanchemicals.com Research into the controlled degradation of DBNPA could potentially yield this compound.

A deeper understanding of the reaction and degradation mechanisms of this compound is crucial for predicting its environmental fate and developing effective remediation strategies.

Degradation of Precursors: this compound is a known degradation product of the biocide DBNPA. epa.govnih.gov The degradation of DBNPA follows two main pathways influenced by factors like pH, light, and the presence of nucleophiles. atamanchemicals.comwikipedia.org One pathway involves the hydrolysis of DBNPA to dibromoacetonitrile (B109444) (DBAN), which can then form this compound (referred to as DBAM in some literature) and subsequently dibromoacetic acid. nih.gov

Influence of Environmental Factors: The degradation of related brominated compounds is significantly affected by pH. wikipedia.org For instance, the breakdown of DBNPA is slower in acidic conditions. wikipedia.org Light exposure (photolysis) and the presence of organic material also play a crucial role in the degradation pathways. atamanchemicals.comatamanchemicals.com Future studies should comprehensively map these influences on the stability and transformation of this compound itself.

Table 2: Known Degradation Pathways Involving this compound Precursors

Precursor CompoundPathwayKey Intermediates/ProductsInfluencing FactorsCitation
2,2-dibromo-3-nitrilopropionamide (DBNPA) HydrolysisDibromoacetonitrile (DBAN), Dibromoacetic Acid (DBAA)pH, Hydrolysis nih.gov
2,2-dibromo-3-nitrilopropionamide (DBNPA) Nucleophilic Reaction/PhotolysisMonobromonitrilopropionamide (MBNPA), Cyanoacetamide (CAM)Nucleophiles, UV Light, Total Organic Carbon (TOC) atamanchemicals.comnih.gov

Accurate and sensitive detection methods are fundamental for monitoring the occurrence of this compound in the environment and for assessing the effectiveness of treatment technologies.

Chromatographic Methods:

Gas Chromatography (GC): GC coupled with mass spectrometry (GC-MS) is a powerful technique for analyzing environmental samples for contaminants like DBPs. amecj.com

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), often coupled with tandem mass spectrometry (MS/MS), are widely used for the analysis of water contaminants. nih.govwaterandwastewater.com These methods offer high sensitivity and selectivity for detecting trace amounts of compounds. nih.govwaterandwastewater.com

Mass Spectrometry (MS): Mass spectrometry is a key technology for identifying unknown compounds and determining their structure. waterandwastewater.com High-resolution mass spectrometry (HRMS) is particularly valuable for complex environmental samples. amecj.com

Sample Preparation: Techniques like solid-phase extraction (SPE) are commonly employed to concentrate analytes from water samples before instrumental analysis, improving detection limits. nih.gov

Future research will likely focus on developing more streamlined and automated analytical workflows, as well as novel methods that can provide faster, more cost-effective, and on-site monitoring of this compound and other emerging DBPs. advancedmicroanalytical.comresearchgate.net

Further Investigation into Biological Interactions and Therapeutic Potential

The exploration of this compound and its derivatives in biological systems has revealed potential therapeutic applications, primarily stemming from its reactivity and structural similarity to other bioactive molecules. Research has focused on its role as a precursor or "warhead" in designing inhibitors for specific biological targets, particularly enzymes implicated in disease.

One significant area of investigation involves the design of covalent inhibitors for viral proteases. researchgate.net For instance, this compound has been utilized as a cysteine-reactive warhead in the rational design of inhibitors against the SARS-CoV-2 main protease (Mpro), an enzyme crucial for viral replication. researchgate.net The underlying principle is that the dibromoacetyl group can form a covalent bond with the catalytic cysteine residue in the enzyme's active site, leading to irreversible inhibition. This approach has led to the development of lead compounds with potent enzymatic inhibition and antiviral activity. researchgate.net

In the context of cancer research, a derivative of this compound, specifically N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]this compound, has been synthesized and evaluated as a potential inhibitor of acid ceramidase (ASAH1). nih.gov Acid ceramidase is considered a therapeutic target in hormone-insensitive, metastatic prostate cancer due to its role in the lipogenic phenotype that supports cancer cell proliferation and survival. nih.gov These ceramide analogs, modified with thiol-reactive functions like the dibromoacetamide group, are designed to interact with the cysteine hydrolase activity of the enzyme. nih.gov

Furthermore, derivatives of this compound are considered for their broader potential in medicinal chemistry, with possibilities for antimicrobial and antiviral properties beyond specific, targeted applications. The reactivity imparted by the two bromine atoms allows for interaction with biological targets through mechanisms such as covalent bonding. smolecule.com

It is also important to note that this compound is recognized as a disinfection by-product (DBP) found in drinking water, which positions it at the intersection of environmental science and toxicology. medchemexpress.com

Assessing Long-Term Environmental and Health Implications

The assessment of the long-term environmental and health implications of this compound is intrinsically linked to its role as a degradation product of the widely used biocide 2,2-dibromo-3-nitrilopropionamide (DBNPA). asm.orgresearchgate.netresearchgate.netjyu.fi DBNPA is known for its rapid degradation in aqueous environments, a feature considered favorable for reducing its environmental persistence. researchgate.netatamanchemicals.com However, this degradation leads to the formation of several intermediate compounds, including this compound (DBAM). asm.orgresearchgate.netjyu.fi

The environmental fate of these degradation products is complex and influenced by factors such as pH. asm.orgatamanchemicals.com DBNPA hydrolysis can proceed through two primary pathways. One pathway leads to the formation of dibromoacetonitrile (DBAN) and subsequently dibromoacetamide (DBAM). asm.orgresearchgate.netjyu.fi DBAM itself further degrades into dibromoacetic acid. asm.orgresearchgate.netmtu.edu Some of these degradation products are more persistent and toxic than the parent DBNPA compound. For example, dibromoacetonitrile is reported to be more recalcitrant and toxic, while dibromoacetic acid is a problematic disinfection by-product with a long half-life of 300 days. asm.orgresearchgate.netmtu.edu

From a human health perspective, concerns arise from the presence of this compound and its related compounds as disinfection by-products (DBPs) in drinking water. medchemexpress.comacs.org Long-term exposure to certain classes of DBPs, such as trihalomethanes (THMs) and haloacetic acids (HAAs), has been associated with an increased risk of certain cancers and potential reproductive or developmental effects. acs.org While specific long-term studies focused solely on this compound are less common, its classification as a DBP places it within a group of compounds that are scrutinized for potential chronic health effects. acs.org Repeated or prolonged exposure to DBNPA and its byproducts may cause target organ damage, based on animal data. wikipedia.org

Research Findings on DBNPA Degradation and Toxicity

Intermediate CompoundToxicity ProfilePersistence/Half-lifeReference
Dibromoacetonitrile (DBAN) More toxic and recalcitrant than DBNPA. asm.orgresearchgate.netDegrades to DBAM. asm.orgresearchgate.net asm.orgresearchgate.net
This compound (DBAM) Slightly toxic to fathead minnow. epa.govIntermediate in the degradation pathway to dibromoacetic acid. asm.orgresearchgate.net asm.orgresearchgate.netepa.gov
Dibromoacetic acid Problematic disinfection by-product. asm.orgresearchgate.netHalf-life of 300 days. mtu.edu asm.orgresearchgate.netmtu.edu

Environmental Fate of DBNPA based on pH

pH LevelAbiotic Half-life of DBNPADegradation RateReference
5 67 daysSlower asm.orgresearchgate.netatamanchemicals.com
7 63 hoursModerate asm.orgresearchgate.netatamanchemicals.com
9 73 minutesFaster asm.orgresearchgate.netatamanchemicals.com

Q & A

Basic: What analytical methods are recommended for detecting 2,2-Dibromoacetamide in environmental samples?

Methodological Answer:
Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard techniques for quantifying this compound in water samples. Calibration requires certified reference standards (e.g., haloacetamide mixtures) to ensure accuracy . Environmental studies report typical concentrations in treated drinking water ranging from non-detectable (ND) to 0.0006 mg/L, with elevated levels in lowland water sources and ozonation-treated systems . To validate detection limits, spike-and-recovery experiments in matrix-matched samples are critical, especially given the compound’s low environmental abundance.

Basic: What in vitro models are used to evaluate this compound cytotoxicity?

Methodological Answer:
Chinese Hamster Ovary (CHO) cells are widely employed for cytotoxicity assessments. The chronic cytotoxicity assay measures the %C½ value (concentration reducing cell density to 50% of controls) via regression of concentration-response curves. For this compound, the %C½ is 12.2 µM (R² = 0.99) . Parallel use of the Single Cell Gel Electrophoresis (SCGE) assay quantifies genotoxicity by measuring DNA strand breaks (tail moment). Statistical power (1 − β ≥ 0.8, α = 0.05) ensures robustness in distinguishing treatment effects from controls .

Advanced: How should researchers statistically analyze cytotoxicity and genotoxicity data discrepancies?

Methodological Answer:
Discrepancies often arise from experimental variables (e.g., exposure duration, cell line sensitivity). Use One-Way ANOVA to compare group means (e.g., tail moment in SCGE assays) . For cross-study comparisons, apply Pearson correlation analyses to evaluate relationships between cytotoxicity (e.g., %C½) and genotoxicity (e.g., SCGE potency) across disinfection by-product (DBP) classes . Contradictory findings may require sensitivity analyses or meta-regression to account for covariates like DBP mixture effects or metabolic activation differences.

Advanced: What are the key transformation products (TPs) of this compound, and how do they impact toxicity assessments?

Methodological Answer:
Under hydrolysis or photolysis, this compound degrades into dibromoacetonitrile, monobromoacetamide, and high-molecular-weight TPs (e.g., TP4-mz461) . Non-target screening via high-resolution MS is essential for TP identification. Toxicity shifts depend on TP persistence: for example, photodegradation increases acute toxicity in Daphnia magna due to reactive intermediates, while TP4-mz461 (a debrominated adduct) may reduce toxicity . Researchers must conduct mixture toxicity assays, as regulatory thresholds based solely on parent compounds underestimate ecological risks.

Advanced: How does photodegradation alter this compound’s toxicity profile in aquatic systems?

Methodological Answer:
Simulated sunlight exposure (e.g., 1 h illumination) significantly elevates acute toxicity in D. magna, with mobility inhibition exceeding dark controls . However, toxicity depends on degradation kinetics: rapid TP formation (e.g., dibromoacetonitrile within hours) may transiently amplify effects, while stable TPs like TP4-mz461 could mitigate long-term risks. Researchers should integrate time-course toxicity testing with LC/HRMS-based TP profiling to model dynamic toxicity shifts.

Basic: What factors influence environmental concentrations of this compound in drinking water?

Methodological Answer:
Concentrations correlate with water source (higher in lowland vs. groundwater) and disinfection methods. Ozonation increases yields of nitrogenous DBPs (N-DBPs), including this compound, due to reactions with organic nitrogen precursors . Seasonal variations in dissolved organic carbon (DOC) and bromide levels also modulate formation. Monitoring studies should prioritize sampling post-ozonation and in regions with high bromide/nitrogen inputs.

Advanced: What strategies resolve contradictions in cytotoxicity/genotoxicity data across studies?

Methodological Answer:
Contradictions often stem from assay-specific endpoints (e.g., SCGE vs. micronucleus tests) or differing metabolic activation systems (e.g., ±S9 mix). To harmonize

Standardize protocols : Adopt OECD guidelines for cytotoxicity (e.g., ISO 10993-5) and genotoxicity (e.g., OECD 489) .

Use positive controls : Compare results with known genotoxins (e.g., methyl methanesulfonate).

Apply benchmark dose (BMD) modeling : Quantify potency across studies while accounting for variance in dose-response slopes .

Cross-validate with transcriptomics : Link mechanistic pathways (e.g., oxidative stress) to phenotypic endpoints.

Advanced: How is this compound utilized in covalent drug discovery?

Methodological Answer:
The dibromoacetamide group serves as a reactive warhead in chemoproteomics for residue-specific bioconjugation. For example, it enables covalent inhibition of K-Ras mutants in cancer studies by targeting cysteine residues . Researchers employ tandem MS with diagnostic reporter ions (e.g., pIon software) to map binding sites and assess selectivity. This requires optimizing reaction conditions (pH, temperature) to balance reactivity and off-target effects.

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2,2-Dibromoacetamide

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